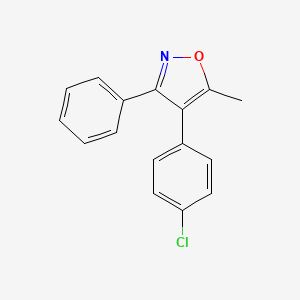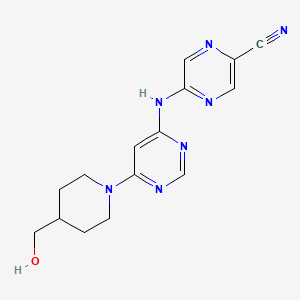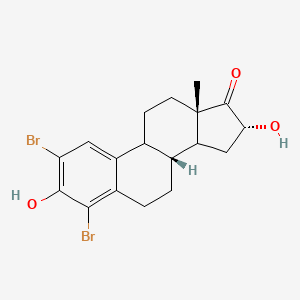![molecular formula C25H25N3O4S B12339147 5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1076199-06-8](/img/structure/B12339147.png)
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable dione with a thioamide under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group on the pyridine ring using benzyl chloride in the presence of a base.
Coupling Reactions: The final steps involve coupling the benzyloxy-protected pyridine with the thiazolidine-2,4-dione core using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
科学的研究の応用
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting metabolic disorders or inflammatory diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of thiazolidine-2,4-dione derivatives, including their effects on cellular pathways and enzyme activity.
Industrial Applications:
作用機序
The mechanism of action of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: The compound may modulate signaling pathways related to inflammation, glucose metabolism, and lipid homeostasis.
類似化合物との比較
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes management.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the benzyloxy group and the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
特性
CAS番号 |
1076199-06-8 |
|---|---|
分子式 |
C25H25N3O4S |
分子量 |
463.6 g/mol |
IUPAC名 |
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14,16,22H,12-13,15,17H2,1H3,(H,27,29,30) |
InChIキー |
NCNLSZDRWKTXEU-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC1=CC=CC(=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


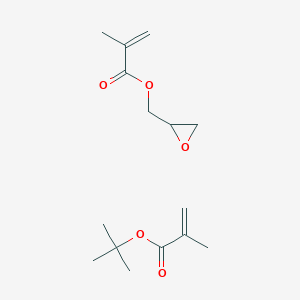
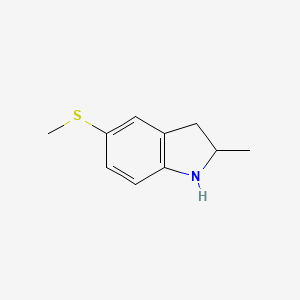
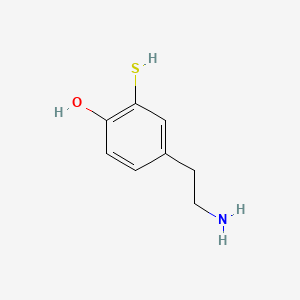

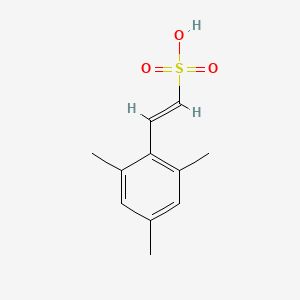

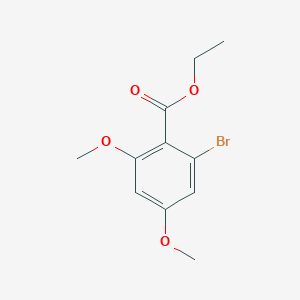
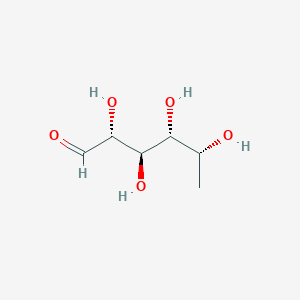
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
